molecular formula C22H25FN2O4S B12186979 N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide

Cat. No.: B12186979
M. Wt: 432.5 g/mol
InChI Key: KGMDUPURVHILEI-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, sulfonyl, furan, and pyrrole groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the furan-2-ylmethyl group. The fluorophenylsulfonyl group is then added through sulfonylation reactions. The final step involves the attachment of the pentanamide chain under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve consistent results. Catalysts and reagents are selected based on their efficiency and compatibility with the desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions: N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide stands out due to its combination of fluorophenyl, sulfonyl, furan, and pyrrole groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C22H25FN2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]pentanamide

InChI

InChI=1S/C22H25FN2O4S/c1-4-5-8-20(26)24-22-21(30(27,28)19-11-9-17(23)10-12-19)15(2)16(3)25(22)14-18-7-6-13-29-18/h6-7,9-13H,4-5,8,14H2,1-3H3,(H,24,26)

InChI Key

KGMDUPURVHILEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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